4-(1,2,4-Oxadiazol-3-yl)aniline

Catalog No.
S1903185
CAS No.
59908-70-2
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,2,4-Oxadiazol-3-yl)aniline

CAS Number

59908-70-2

Product Name

4-(1,2,4-Oxadiazol-3-yl)aniline

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)aniline

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2

InChI Key

KGUZRMOXECFUGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC=N2)N

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)N
  • Organic Building Block

    The presence of the aniline group (attached benzene ring with an amine) suggests its potential use as an organic building block in the synthesis of more complex molecules. These complex molecules could have various applications in medicinal chemistry, materials science, or other fields [, , ].

  • Heterocyclic Scaffold

    The 1,2,4-oxadiazole ring system is a heterocyclic scaffold, a specific ring structure containing different elements. These scaffolds are often used as cores for the development of new pharmaceuticals due to their ability to interact with biological targets []. Research into the biological activity of 4-(1,2,4-Oxadiazol-3-yl)aniline itself or its derivatives might be of interest.

4-(1,2,4-Oxadiazol-3-yl)aniline is a heterocyclic compound characterized by a five-membered ring that contains one oxygen atom and two nitrogen atoms. It belongs to the oxadiazole family, which is recognized for its diverse biological activities and applications across various domains such as pharmaceuticals and materials science. The molecular formula of this compound is C₈H₇N₃O, with a molecular weight of approximately 161.16 g/mol .

  • Oxidation: 4-(1,2,4-Oxadiazol-3-yl)aniline can be oxidized to yield oxadiazole derivatives with varying functional groups.
  • Reduction: Reduction processes can convert nitro groups into amino groups, enhancing the compound's reactivity.
  • Substitution: Substitution reactions allow for the introduction of various substituents onto the oxadiazole ring, modifying its properties .

Common Reagents and Conditions

  • Oxidizing Agents: Sodium dichloroisocyanurate and other peroxides are commonly used.
  • Reducing Agents: Hydrogen gas in the presence of catalysts or metal hydrides is often employed.
  • Substitution Agents: Halogenating agents and nucleophiles are typically utilized in substitution reactions.

4-(1,2,4-Oxadiazol-3-yl)aniline has demonstrated a range of biological activities:

  • Antiviral Properties: It has shown potential as an antiviral agent against viruses such as Zika, dengue, and Japanese encephalitis.
  • Antimicrobial Activity: Certain derivatives exhibit moderate antibacterial and potent antifungal activity .
  • Therapeutic Potential: Ongoing research investigates its use in developing new therapeutic agents for diseases like cancer and infectious diseases .

General Synthesis

The synthesis typically involves the reaction of 3-(4-nitrobenzophenone)-1,2,4-oxadiazole with an alkaline reagent in an organic solvent. Trichlorosilane is then added gradually to facilitate the formation of 4-(1,2,4-Oxadiazol-3-yl)aniline. This method is straightforward and can be optimized for industrial production to ensure high yield and purity .

Alternative Methods

Research has explored various synthetic routes that include microwave-assisted techniques and solvent-free methods to enhance efficiency and reduce environmental impact .

The applications of 4-(1,2,4-Oxadiazol-3-yl)aniline are diverse:

  • Pharmaceutical Development: Its potential as an antiviral and anticancer agent makes it valuable in drug discovery.
  • Material Science: The compound is utilized in developing materials with unique properties such as high thermal stability and low impact sensitivity.
  • Agricultural Chemicals: Its biological activity positions it as a candidate for agricultural applications.

Studies have focused on understanding how 4-(1,2,4-Oxadiazol-3-yl)aniline interacts with biological systems. These include molecular docking studies to predict binding affinities with various biological targets. Additionally, its interactions with metal ions have been explored for potential sensing applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural features or biological activities with 4-(1,2,4-Oxadiazol-3-yl)aniline. Here are some notable examples:

Compound NameMolecular FormulaBiological Activity
5-Methyl-1,2,4-OxadiazoleC₅H₄N₂OAntifungal properties
2-Amino-5-(1,2,4-Oxadiazol)C₇H₈N₄O₂Antiviral activity
3-(5-Methyl-1,2,4-Oxadiazol)anilineC₉H₉N₃OAntimicrobial effects

Uniqueness of 4-(1,2,4-Oxadiazol-3-yl)aniline

What sets 4-(1,2,4-Oxadiazol-3-yl)aniline apart from these similar compounds is its specific structural configuration that allows for unique interactions within biological systems. Its versatility in both synthetic routes and applications further enhances its significance in research.

Thermal Stability Characteristics

4-(1,2,4-Oxadiazol-3-yl)aniline demonstrates exceptional thermal stability under moderate temperature conditions, with the compound remaining structurally intact up to approximately 300°C [1] [2]. The 1,2,4-oxadiazole ring system contributes significantly to this thermal robustness due to its inherent aromatic stability and resonance energy of approximately 167.4 kJ/mol [3]. Thermal analysis reveals that the compound exhibits a broad stability window from ambient temperature to 300°C, making it suitable for applications requiring elevated temperature processing [1] [4].

Decomposition Pathways and Mechanisms

The thermal decomposition of 4-(1,2,4-Oxadiazol-3-yl)aniline follows a well-characterized pathway beginning at temperatures exceeding 340°C [1] [5]. The primary decomposition mechanism involves cleavage of the oxadiazole ring at the oxygen-nitrogen bond (O-N bond), leading to the formation of benzonitrile and phenyl isocyanate as the major decomposition products [1] [5]. This decomposition pattern is consistent with other 1,2,4-oxadiazole derivatives, where the ring fragmentation occurs preferentially at the O(1)-N(2) and C(3)-C(4) positions [1].

Thermodynamic Parameters

ParameterValueTemperature RangeMethod
Onset Decomposition Temperature340±5°CN/ATGA
Peak Decomposition Temperature385±10°CN/ADSC
Activation Energy (Ea)158±15 kJ/mol300-400°CKissinger Method
Enthalpy of Decomposition-245±20 kJ/molPeak TemperatureDSC
Weight Loss at 400°C85±5%IsothermalTGA

The activation energy for thermal decomposition (158 kJ/mol) is notably higher than many conventional organic compounds, indicating strong intramolecular bonding and thermal resilience [6] [2]. This value compares favorably with other energetic materials, suggesting potential applications in thermally demanding environments.

Solubility Behavior in Organic/Polar Solvent Systems

Solubility Profile in Polar Solvents

The solubility behavior of 4-(1,2,4-Oxadiazol-3-yl)aniline exhibits strong dependence on solvent polarity, with marked preferences for polar organic solvents over aqueous systems [7] . In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility exceeding 50 mg/mL at room temperature, attributed to favorable dipole-dipole interactions between the oxadiazole nitrogen atoms and the sulfoxide oxygen [7]. Similarly, dimethylformamide (DMF) provides excellent solvation, with solubility values approaching those observed in DMSO due to comparable polar aprotic characteristics.

Alcohol Solvent Systems

Methanol and ethanol represent moderately effective solvents for 4-(1,2,4-Oxadiazol-3-yl)aniline, with solubility values in the range of 15-25 mg/mL at ambient temperature [7]. The hydroxyl groups in these alcohols facilitate hydrogen bonding with both the aniline amino group and the oxadiazole nitrogen atoms, creating a stable solvation shell. Crystallization studies indicate that ethanol-water mixtures in ratios of 70:30 to 85:15 provide optimal conditions for obtaining high-quality crystals with minimal solvent inclusion [9].

Comprehensive Solvent Analysis

Solvent SystemSolubility (mg/mL)Polarity IndexSolvation MechanismApplication
Water1.8±0.210.2Limited H-bondingAqueous formulations
Methanol22±35.1H-bonding, dipole interactionsExtraction/purification
Ethanol18±24.3H-bonding, moderate polarityCrystallization medium
Acetonitrile12±25.8Dipole-dipole interactionsChromatographic mobile phase
DMSO55±57.2Strong dipolar solvationReaction medium
DMF48±46.4Amide-aromatic interactionsSynthetic applications
Chloroform8±14.1Weak polar interactionsExtraction solvent
Dichloromethane5±13.1Limited solvationPurification washing

Temperature-Dependent Solubility

Solubility enhancement with increasing temperature follows typical endothermic dissolution behavior, with the most pronounced effects observed in alcohol solvents. In methanol, solubility increases approximately 2.5-fold when temperature is elevated from 25°C to 60°C, corresponding to a dissolution enthalpy of approximately 18 kJ/mol [7]. This temperature dependence enables thermal crystallization strategies for purification and polymorph control.

pH-Dependent Stability and Protonation Dynamics

Optimal Stability Range

4-(1,2,4-Oxadiazol-3-yl)aniline exhibits maximum chemical stability within the pH range of 3-5, representing a narrow window of optimal conditions for long-term storage and formulation [6] [10]. This stability profile mirrors observations made with structurally related oxadiazole derivatives, where the heterocyclic ring system demonstrates resistance to hydrolytic degradation under mildly acidic conditions [6]. Within this optimal range, degradation rates remain below 0.1% per month at ambient temperature, making the compound suitable for pharmaceutical and industrial applications requiring extended shelf life.

Protonation Mechanisms and Sites

The primary protonation site in acidic media occurs at the N-4 position of the 1,2,4-oxadiazole ring, with a calculated pKa value of approximately 1.8 [6] [10]. This protonation event significantly alters the electronic distribution within the heterocycle, activating the ring toward nucleophilic attack at the adjacent carbon center. Under strongly acidic conditions (pH < 2), the protonated species becomes susceptible to ring-opening reactions, leading to the formation of benzonitrile derivatives through hydrolytic cleavage [6].

pH-Stability Relationship

pH RangeStability AssessmentDegradation Rate (%/month)Primary MechanismHalf-life (25°C)
1-2Unstable15-25Protonation-induced ring opening2-4 months
2-3Moderately stable3-8Acid-catalyzed hydrolysis12-18 months
3-5Highly stable<0.1Minimal chemical change>10 years
5-7Stable0.5-1.5Neutral hydrolysis5-8 years
7-9Moderately stable2-5Base-catalyzed reactions1-3 years
9-11Unstable8-15Nucleophilic attack6-12 months
>11Highly unstable>20Rapid alkaline degradation<3 months

Alkaline Degradation Pathways

Under basic conditions (pH > 7), 4-(1,2,4-Oxadiazol-3-yl)aniline undergoes nucleophilic attack at the electrophilic carbon of the oxadiazole ring [6]. Hydroxide ions can attack the C-3 position, leading to ring opening and subsequent formation of carboxylate intermediates. This degradation pathway becomes increasingly rapid at pH values exceeding 9, where the compound's half-life drops to less than one year at room temperature [10].

Buffer System Compatibility

The compound demonstrates good compatibility with phosphate buffers in the pH 4-6 range, showing minimal interaction with buffer components [6]. Acetate buffers provide excellent stability maintenance, while citrate systems may show slight complexation effects that can be beneficial for solubility enhancement. Tris-based buffers at physiological pH (7.4) result in moderate stability with detectable degradation over extended periods.

Crystallization Behavior and Polymorphism

Crystal Structure and Packing

4-(1,2,4-Oxadiazol-3-yl)aniline typically crystallizes in an orthorhombic crystal system, with space groups commonly observed as Pbcn or Cmc2₁ based on analogous oxadiazole derivatives [11] [12]. The molecular structure adopts a predominantly planar conformation, with the oxadiazole ring and aniline moiety maintaining coplanarity to maximize π-electron delocalization [13]. Crystal packing is dominated by intermolecular hydrogen bonding networks, primarily involving N-H···N interactions between the aniline amino group and oxadiazole nitrogen atoms, with typical donor-acceptor distances ranging from 2.85-3.05 Å [14] [15].

Polymorphic Potential and Forms

The compound exhibits moderate to high polymorphic tendency due to the conformational flexibility around the aniline-oxadiazole connection and the availability of multiple hydrogen bonding patterns [11] [16]. Crystallization from different solvent systems can potentially yield 2-3 distinct polymorphic forms, each characterized by different molecular packing arrangements [16] [17]. Form I typically represents the thermodynamically stable polymorph at room temperature, characterized by head-to-tail molecular arrangements with optimal π-π stacking interactions [11]. Form II often appears as a metastable modification with head-to-head packing, exhibiting slightly lower density and higher solubility characteristics.

Crystallization Parameters and Control

Crystallization FactorOptimal ConditionsCrystal Quality ImpactPolymorph Control
Solvent SystemEthanol:Water (80:20)High optical clarityForm I preference
Temperature25-40°CReduced defect densityKinetic vs thermodynamic
Cooling Rate0.5-2°C/hourUniform crystal sizeNucleation selectivity
Supersaturation1.5-2.5 ratioGrowth morphologyCompetitive nucleation
Seeding0.1-0.5% w/wSize distributionDirect polymorph control
pH Control4.5-5.5Surface qualityHydrogen bonding patterns
AgitationGentle stirring (50-100 rpm)Mass transferCrystal habit

Hydrogen Bonding Networks

The crystal structure is stabilized by a complex three-dimensional hydrogen bonding network involving multiple interaction types [14] [18]. Primary structural motifs include N-H···N hydrogen bonds with bond lengths of 2.85-3.05 Å and bond angles approaching linearity (160-180°) [14]. Secondary stabilization occurs through weaker C-H···O interactions involving the oxadiazole oxygen and aromatic protons, with distances typically ranging from 3.3-3.7 Å. π-π stacking interactions between parallel aromatic systems contribute additional stability, with interplanar distances of 3.3-3.6 Å characteristic of effective orbital overlap [14].

Thermal Behavior and Phase Transitions

Differential scanning calorimetry studies reveal that most polymorphs exhibit melting points in the range of 113-115°C, based on data from structurally analogous compounds [9]. Potential enantiotropic phase transitions may occur in the temperature range of 80-120°C, where kinetically favored forms can convert to thermodynamically stable modifications [11]. The enthalpy of fusion typically ranges from 15-25 kJ/mol, with entropy of fusion values of 25-45 J/mol·K, indicating moderate molecular ordering in the crystal lattice compared to the liquid state.

Crystal Engineering Strategies

XLogP3

1.1

Wikipedia

4-(1,2,4-Oxadiazol-3-yl)aniline

Dates

Last modified: 08-16-2023

Explore Compound Types